molecular formula C23H22N2O3 B4972726 ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE

ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE

Cat. No.: B4972726
M. Wt: 374.4 g/mol
InChI Key: GFESDXHTVQPJDP-UHFFFAOYSA-N
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Description

ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with ethyl 4-aminobenzoate under specific reaction conditions. The process generally includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Studied for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroacridine-9-carboxamide
  • 9-Amino-1,2,3,4-tetrahydroacridine
  • Ethyl 4-(dimethylamino)benzoate

Uniqueness

ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE is unique due to its specific structural features, which combine the properties of both acridine and benzoate derivatives. This combination enhances its potential for diverse applications in scientific research and industry. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds, making it a valuable compound for further study.

Properties

IUPAC Name

ethyl 4-(1,2,3,4-tetrahydroacridine-9-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-23(27)15-11-13-16(14-12-15)24-22(26)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFESDXHTVQPJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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